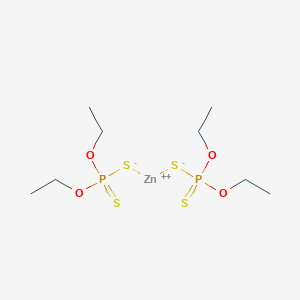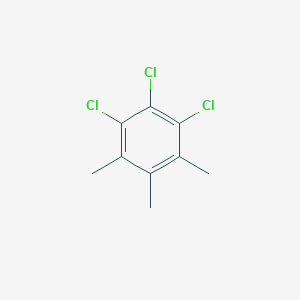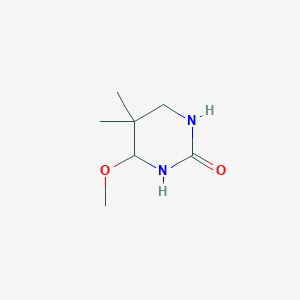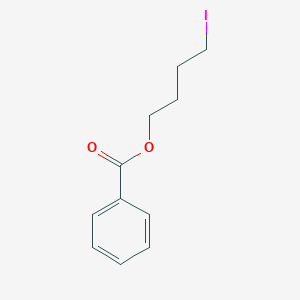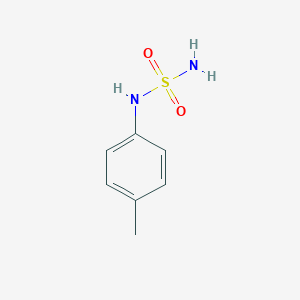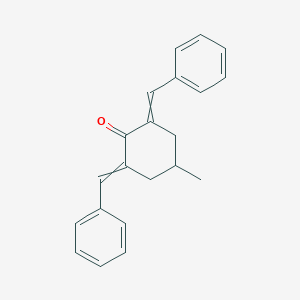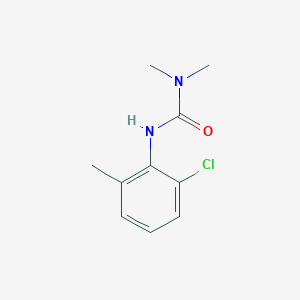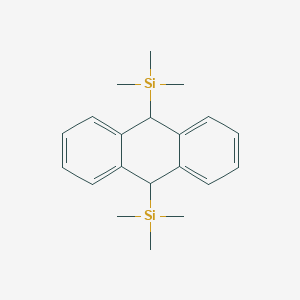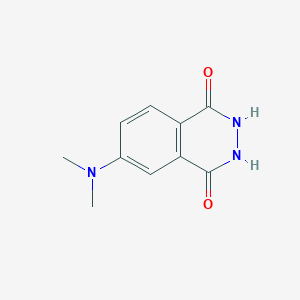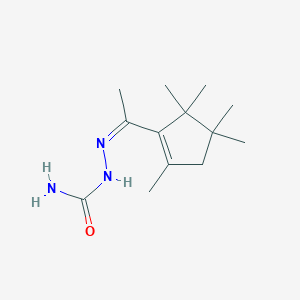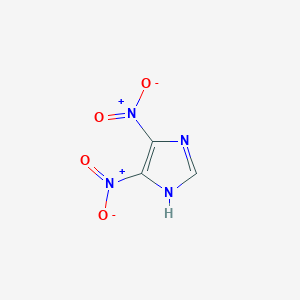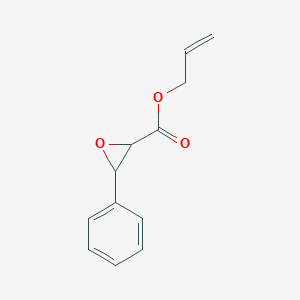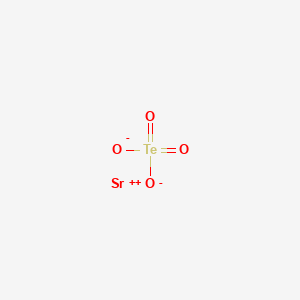
Strontium tellurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium tellurate is a compound composed of strontium, tellurium, and oxygen. It is a highly crystalline material that has been extensively studied for its potential applications in various fields, including electronics, optics, and biomedicine.
Mecanismo De Acción
The exact mechanism of action of strontium tellurate is not well understood. However, it is believed to interact with cells and tissues in a manner similar to natural bone minerals, promoting bone growth and regeneration.
Efectos Bioquímicos Y Fisiológicos
Strontium tellurate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. In vivo studies have shown that it can increase bone mineral density and improve bone strength in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using strontium tellurate in lab experiments is its similarity to natural bone minerals, making it a potentially useful material for studying bone growth and regeneration. However, one limitation is that it can be difficult to synthesize and purify, making it a challenging material to work with in the lab.
Direcciones Futuras
There are several potential future directions for research on strontium tellurate. One area of interest is its potential use as a bone substitute material in humans. Another area of interest is its potential use in electronic and optical devices. Additionally, further research is needed to better understand its mechanism of action and its potential applications in other fields.
Métodos De Síntesis
Strontium tellurate can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. In solid-state reactions, the starting materials, strontium oxide and tellurium oxide, are mixed and heated in a furnace at high temperatures. In hydrothermal synthesis, the starting materials are mixed in an aqueous solution and heated under high pressure. In sol-gel methods, the starting materials are dissolved in a solvent and then allowed to gel before being heated to form the final product.
Aplicaciones Científicas De Investigación
Strontium tellurate has been extensively studied for its potential applications in various fields. In electronics, it has been shown to have high dielectric constant and low dielectric loss, making it a promising material for use in capacitors and other electronic devices. In optics, it has been shown to have nonlinear optical properties, making it a potential candidate for use in optical switches and other optical devices. In biomedicine, it has been studied for its potential use as a bone substitute material due to its similarity to natural bone minerals.
Propiedades
Número CAS |
15852-10-5 |
|---|---|
Nombre del producto |
Strontium tellurate |
Fórmula molecular |
SrTeO4 O4SrTe |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
strontium;tellurate |
InChI |
InChI=1S/H2O4Te.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
Clave InChI |
RSNHZVDDPZNWDV-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)(=O)[O-].[Sr+2] |
SMILES canónico |
[O-][Te](=O)(=O)[O-].[Sr+2] |
Otros números CAS |
15852-10-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



